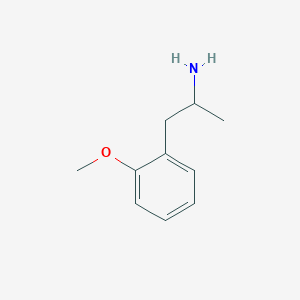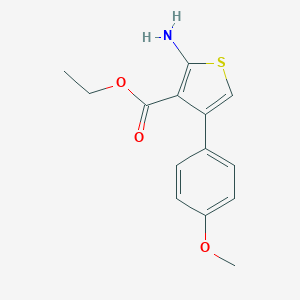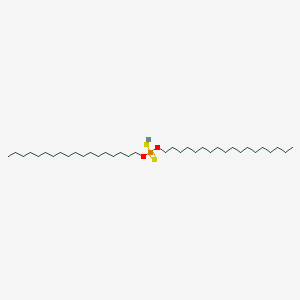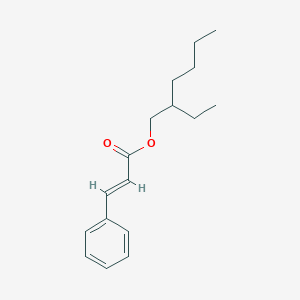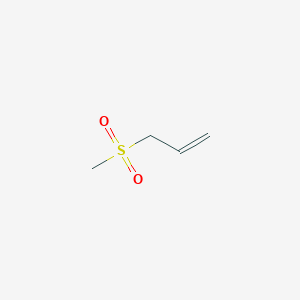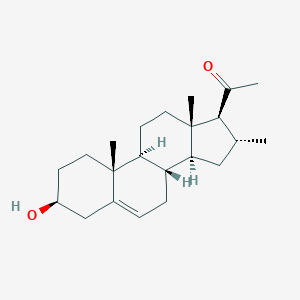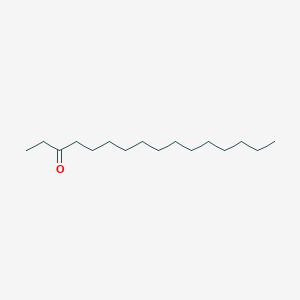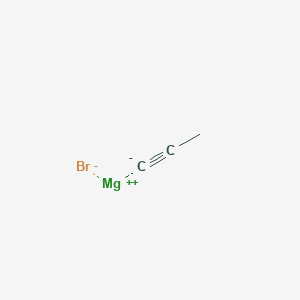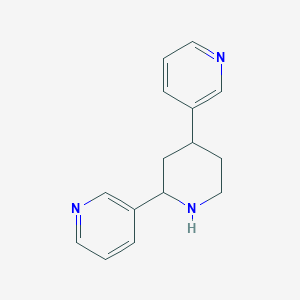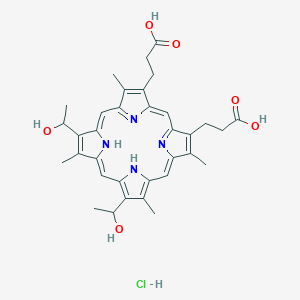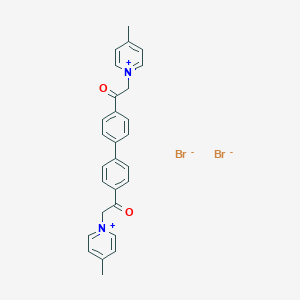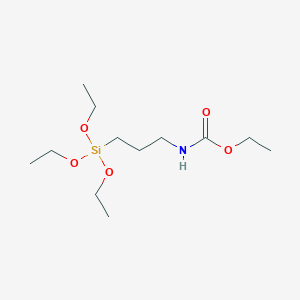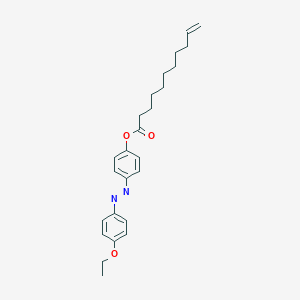
10-Undecenoic acid, 4-((4-ethoxyphenyl)azo)phenyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-Undecenoic acid, 4-((4-ethoxyphenyl)azo)phenyl ester, also known as EUPA, is a chemical compound that has gained interest in scientific research due to its potential applications in various fields. It is a yellowish powder that is soluble in organic solvents and is commonly synthesized through the diazotization of 4-ethoxyaniline followed by esterification with 10-undecenoic acid.
Mechanism Of Action
The mechanism of action of 10-Undecenoic acid, 4-((4-ethoxyphenyl)azo)phenyl ester-based materials in organic electronics is based on the ability of the azo group to undergo reversible reduction and oxidation reactions, which results in changes in the electronic properties of the material. This property makes 10-Undecenoic acid, 4-((4-ethoxyphenyl)azo)phenyl ester-based materials suitable for use in electronic devices that require high stability and low power consumption.
Biochemical And Physiological Effects
10-Undecenoic acid, 4-((4-ethoxyphenyl)azo)phenyl ester has also been found to have potential biochemical and physiological effects. It has been shown to have antifungal and antibacterial properties, which makes it a potential candidate for the development of new antimicrobial agents. 10-Undecenoic acid, 4-((4-ethoxyphenyl)azo)phenyl ester has also been found to have anti-inflammatory properties, which may have applications in the treatment of various inflammatory diseases.
Advantages And Limitations For Lab Experiments
One of the main advantages of 10-Undecenoic acid, 4-((4-ethoxyphenyl)azo)phenyl ester is its versatility, which makes it suitable for use in a wide range of scientific research applications. However, 10-Undecenoic acid, 4-((4-ethoxyphenyl)azo)phenyl ester is also known to be sensitive to light and air, which may limit its use in certain experiments. The synthesis of 10-Undecenoic acid, 4-((4-ethoxyphenyl)azo)phenyl ester is also relatively complex and requires several steps, which may limit its availability and increase the cost of production.
Future Directions
There are several future directions for research on 10-Undecenoic acid, 4-((4-ethoxyphenyl)azo)phenyl ester. One potential direction is the development of new 10-Undecenoic acid, 4-((4-ethoxyphenyl)azo)phenyl ester-based materials with improved electronic properties for use in organic electronics. Another direction is the investigation of the potential biochemical and physiological effects of 10-Undecenoic acid, 4-((4-ethoxyphenyl)azo)phenyl ester, which may lead to the development of new antimicrobial and anti-inflammatory agents. Finally, the development of new synthesis methods for 10-Undecenoic acid, 4-((4-ethoxyphenyl)azo)phenyl ester may lead to the production of more cost-effective and readily available materials for use in scientific research.
Synthesis Methods
The synthesis of 10-Undecenoic acid, 4-((4-ethoxyphenyl)azo)phenyl ester involves several steps starting with the diazotization of 4-ethoxyaniline using sodium nitrite and hydrochloric acid. The diazonium salt formed is then coupled with 4-aminobenzoic acid to form the azo compound. Finally, esterification of the azo compound with 10-undecenoic acid is carried out using N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent. The purity and yield of 10-Undecenoic acid, 4-((4-ethoxyphenyl)azo)phenyl ester can be improved by recrystallization and column chromatography.
Scientific Research Applications
10-Undecenoic acid, 4-((4-ethoxyphenyl)azo)phenyl ester has been found to have potential applications in various fields of scientific research. One of the most significant applications is in the field of organic electronics, where it has been used as a building block for the synthesis of functional materials with unique electronic properties. 10-Undecenoic acid, 4-((4-ethoxyphenyl)azo)phenyl ester-based materials have been used in the fabrication of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells (OSCs).
properties
CAS RN |
16494-27-2 |
|---|---|
Product Name |
10-Undecenoic acid, 4-((4-ethoxyphenyl)azo)phenyl ester |
Molecular Formula |
C25H32N2O3 |
Molecular Weight |
408.5 g/mol |
IUPAC Name |
[4-[(4-ethoxyphenyl)diazenyl]phenyl] undec-10-enoate |
InChI |
InChI=1S/C25H32N2O3/c1-3-5-6-7-8-9-10-11-12-25(28)30-24-19-15-22(16-20-24)27-26-21-13-17-23(18-14-21)29-4-2/h3,13-20H,1,4-12H2,2H3 |
InChI Key |
RRJWBVYCQCURLH-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)N=NC2=CC=C(C=C2)OC(=O)CCCCCCCCC=C |
Canonical SMILES |
CCOC1=CC=C(C=C1)N=NC2=CC=C(C=C2)OC(=O)CCCCCCCCC=C |
Other CAS RN |
16494-27-2 |
synonyms |
10-Undecenoic acid 4-[(4-ethoxyphenyl)azo]phenyl ester |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



